molecular formula C24H28N6OS B1682327 Thioquinapiperifil CAS No. 220060-39-9

Thioquinapiperifil

Cat. No.: B1682327
CAS No.: 220060-39-9
M. Wt: 448.6 g/mol
InChI Key: NMKUPEWPVORTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioquinapiperifil is a potent and selective inhibitor of phosphodiesterase-5 (PDE-5), a type of enzyme that plays a crucial role in various physiological processes. This compound is primarily used in research settings to study its effects on cellular signaling pathways and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thioquinapiperifil involves several key steps, starting with the preparation of the core imidazoquinazoline structure. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thioquinapiperifil has a wide range of applications in scientific research:

Mechanism of Action

Thioquinapiperifil exerts its effects by selectively inhibiting phosphodiesterase-5 (PDE-5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to enhanced signaling through cGMP-dependent pathways. This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of cellular proliferation .

Comparison with Similar Compounds

Uniqueness of Thioquinapiperifil: this compound is unique due to its high potency and selectivity for PDE-5, with an IC50 value of 0.074 nM. This makes it one of the most potent PDE-5 inhibitors known, providing a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6OS/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKUPEWPVORTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431383
Record name UNII-91GSL5I3VO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220060-39-9
Record name Thioquinapiperifil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220060399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-91GSL5I3VO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOQUINAPIPERIFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91GSL5I3VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioquinapiperifil
Reactant of Route 2
Thioquinapiperifil
Reactant of Route 3
Reactant of Route 3
Thioquinapiperifil
Reactant of Route 4
Reactant of Route 4
Thioquinapiperifil
Reactant of Route 5
Thioquinapiperifil
Reactant of Route 6
Thioquinapiperifil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.